5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have attracted chemists owing to their biological and pharmacological importance .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines involve a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 130°C and another had a melting point of 251°C . The 1H NMR and 13C NMR spectra of these compounds were also provided .Scientific Research Applications
Synthesis and Biological Activities
The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, including those with 3-chlorophenyl groups, have demonstrated potential in various fields, such as antimicrobial, anticancer, and adenosine receptor affinity. These compounds, characterized by their structural analogies to purines, exhibit significant activities that make them subjects of interest for further pharmaceutical and biochemical research. For instance, specific derivatives have been synthesized with enhanced activity towards A1 adenosine receptors, showing potential therapeutic applications (Harden, Quinn, & Scammells, 1991). Additionally, other studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines with varied substituents, aiming to explore their biological activities and potential applications in medicine (Xu Li-feng, 2011).
Optical Properties and Material Science
Research into the optical properties of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has uncovered their potential in material science. These studies have revealed interesting absorption and emission properties in both solution and solid states, suggesting applications in the development of new materials and fluorescent probes (Stefanello et al., 2022).
Antitumor Activities
Several pyrazolo[1,5-a]pyrimidine derivatives, including those with chlorophenyl groups, have demonstrated promising antitumor activities. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, presenting a potential pathway for the development of new anticancer agents (Z. Xin, 2012).
Mechanism of Action
Target of Action
The primary targets of 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are involved in cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . By inhibiting these kinases, it interferes with the normal progression of the cell cycle, potentially halting cell proliferation .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle regulation pathway . This can lead to the arrest of the cell cycle, preventing the cell from dividing and proliferating . The compound also exhibits strong cytotoxicity against certain cell lines .
Pharmacokinetics
The compound’sfluorogenic properties suggest it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cytotoxicity . These effects make it a potential candidate for the development of novel anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorogenic properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found that similar compounds can inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .
Cellular Effects
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that this compound may also have cytotoxic activities .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, suggesting that this compound may also act by inhibiting this enzyme .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have long-term effects on cellular function .
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c1-8-5-13-19-11(9-3-2-4-10(15)6-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYLHZMBNUKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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